Cas no 146014-66-6 (Benzoic acid, 2-fluoro-6-iodo-, methyl ester)

Technical Introduction: Benzoic acid, 2-fluoro-6-iodo-, methyl ester Benzoic acid, 2-fluoro-6-iodo-, methyl ester is a fluorinated and iodinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. The presence of both fluorine and iodine substituents enhances its reactivity, making it a versatile building block for cross-coupling reactions and further functionalization. The methyl ester group improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in the development of fluorinated bioactive molecules, where the strategic placement of halogens can influence electronic and steric properties. High purity and stability under standard conditions ensure consistent performance in research and industrial applications.
Benzoic acid, 2-fluoro-6-iodo-, methyl ester structure
146014-66-6 structure
Product Name:Benzoic acid, 2-fluoro-6-iodo-, methyl ester
CAS No:146014-66-6
MF:C8H6FIO2
MW:280.034918308258
MDL:MFCD12025052
CID:850478
PubChem ID:12192164
Update Time:2025-06-11

Benzoic acid, 2-fluoro-6-iodo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-fluoro-6-iodo-, methyl ester
    • 2-Fluoro-6-iodobenzoic acid methyl ester
    • methyl 2-fluoro-6-iodobenzoate
    • 2-fluoro-6-iodo-benzoic acid methyl ester
    • methyl 2-iodo-6-fluorobenzoate
    • methyl 6-fluoro-2-iodobenzoate
    • Methyl2-fluoro-6-iodobenzoate
    • IGNCVPBULCJIRO-UHFFFAOYSA-
    • IGNCVPBULCJIRO-UHFFFAOYSA-N
    • 146014-66-6
    • WFA01466
    • CS-0030469
    • InChI=1/C8H6FIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
    • DA-10163
    • SY336989
    • SCHEMBL1586780
    • CS-13383
    • MFCD12025052
    • AKOS024264358
    • MDL: MFCD12025052
    • Inchi: 1S/C8H6FIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
    • InChI Key: IGNCVPBULCJIRO-UHFFFAOYSA-N
    • SMILES: IC1C=CC=C(C=1C(=O)OC)F

Computed Properties

  • Exact Mass: 279.94000
  • Monoisotopic Mass: 279.93966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.5

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.21690

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Additional information on Benzoic acid, 2-fluoro-6-iodo-, methyl ester

Benzoic acid, 2-fluoro-6-iodo-, methyl ester (CAS No. 146014-66-6): A Comprehensive Overview

Benzoic acid, 2-fluoro-6-iodo-, methyl ester, identified by its CAS number 146014-66-6, is a fluorinated and iodinated derivative of benzoic acid. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. The presence of both fluorine and iodine substituents introduces distinct electronic and steric effects, making it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong>methyl ester functionality in the molecule enhances its solubility in organic solvents, facilitating its use in synthetic protocols. This property is particularly advantageous in medicinal chemistry, where solubility plays a crucial role in drug formulation and bioavailability. The< strong>fluorine atom at the 2-position and the< strong>iodine atom at the 6-position are strategically positioned to influence the reactivity and binding affinity of the molecule, making it a promising candidate for further derivatization.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine into drug molecules often leads to increased binding affinity to biological targets, prolonged half-life, and reduced susceptibility to enzymatic degradation. Similarly, iodine-containing compounds have been explored for their potential applications in imaging techniques and as probes in biochemical assays.

The< strong>CAS No. 146014-66-6 compound represents a convergence of these two functional groups, offering a versatile platform for drug discovery. Researchers have utilized this molecule as a building block in the synthesis of novel heterocyclic compounds, which exhibit promising biological activities. For instance, studies have shown that derivatives of< strong>Benzoic acid, 2-fluoro-6-iodo-, methyl ester exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory and infectious diseases.

The< strong>fluorine-substituted benzoic acid derivatives have been particularly investigated for their potential as anti-inflammatory agents. The electron-withdrawing nature of fluorine enhances the lipophilicity of the molecule, improving its ability to cross biological membranes. This property is crucial for drugs that need to reach intracellular targets. Additionally, the< strong>iodine-containing moiety can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, allowing for the introduction of diverse substituents.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of these compounds with high accuracy. Molecular docking studies have revealed that< strong>Benzoic acid, 2-fluoro-6-iodo-, methyl ester derivatives can effectively interact with key residues in target proteins, leading to potent inhibition of enzymatic activity. These findings have guided the design of more optimized analogs with improved pharmacological profiles.

The synthesis of< strong>CAS No. 146014-66-6 involves multi-step organic transformations that highlight the compound's synthetic utility. The introduction of fluorine at the 2-position typically requires specialized reagents and conditions to ensure regioselectivity. Similarly, the iodination at the 6-position demands careful control to avoid over-iodination or side reactions. Despite these challenges, the availability of high-quality starting materials and advanced synthetic methodologies has made it feasible to produce this compound in sufficient quantities for research purposes.

In conclusion, Benzoic acid, 2-fluoro-6-iodo-, methyl ester (CAS No. 146014-66-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As our understanding of fluorinated and iodinated compounds continues to evolve, so too will their applications in drug discovery and development.

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